Quinolinol, dichloro-

Description

Overview of 8-Hydroxyquinoline (B1678124) Scaffold Significance

The 8-hydroxyquinoline (8-HQ) scaffold is a bicyclic aromatic compound formed by the fusion of a pyridine (B92270) ring and a phenol (B47542) ring. rroij.comresearchgate.net This structural arrangement confers upon 8-HQ and its derivatives a wide array of applications, particularly in medicinal chemistry and analytical sciences. rroij.comnih.gov The presence of both a nitrogen atom in the pyridine ring and a hydroxyl group on the benzene (B151609) ring makes 8-hydroxyquinoline a potent chelating agent, capable of forming stable complexes with various metal ions. researchgate.netresearchgate.net This metal-binding ability is central to many of its biological activities. researchgate.netnih.gov

Derivatives of 8-hydroxyquinoline have been extensively investigated and have demonstrated a broad spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, antiviral, and neuroprotective effects. researchgate.netmdpi.com The versatility of the 8-HQ scaffold allows for structural modifications at various positions, leading to the development of compounds with enhanced potency and specific therapeutic actions. mdpi.com Its role as a "privileged structure" in drug discovery highlights its importance as a foundational element for designing new therapeutic agents. researchgate.net

Contextualization of 5,7-Dichloro-8-hydroxyquinoline within Halogenated Analogues

Among the various derivatives of 8-hydroxyquinoline, the halogenated analogues represent a significant subclass. The introduction of halogen atoms, such as chlorine, bromine, or iodine, onto the 8-HQ ring system can profoundly influence the compound's physicochemical and biological properties. researchgate.net 5,7-dichloro-8-hydroxyquinoline, also known as Chloroxine, is a prominent member of this group. chemicalbook.com

The presence of two chlorine atoms at the 5 and 7 positions of the 8-hydroxyquinoline core enhances its lipophilicity and modifies its electronic properties, which can impact its interaction with biological targets. mdpi.com Halogenated 8-hydroxyquinolines, including 5,7-dichloro-8-hydroxyquinoline, have been recognized for their potent antimicrobial activities. researchgate.netnih.govchemimpex.com Research has also explored their potential as anticancer agents, often linked to their ability to form metal complexes that can induce cellular apoptosis. nih.gov The study of these halogenated derivatives continues to be an active area of research, aiming to develop new therapeutic compounds with improved efficacy. researchgate.net

Properties of 5,7-Dichloro-8-hydroxyquinoline

The chemical and physical properties of 5,7-dichloro-8-hydroxyquinoline are well-documented, providing a foundation for its various applications.

| Property | Value |

| Molecular Formula | C₉H₅Cl₂NO |

| Molecular Weight | 214.05 g/mol |

| Appearance | Beige faint grey to grey powder |

| Melting Point | 178-182 °C |

| CAS Number | 773-76-2 |

| Synonyms | 5,7-Dichloro-8-hydroxyquinoline, Chloroxine |

Data sourced from multiple chemical suppliers and databases. chemimpex.comsigmaaldrich.com

Research Findings on 5,7-Dichloro-8-hydroxyquinoline

Antimicrobial Activity

5,7-dichloro-8-hydroxyquinoline exhibits significant antibacterial and antifungal properties. nih.govchemimpex.compharmacompass.com It is effective against a range of Gram-positive and some Gram-negative bacteria. pharmacompass.com Its mechanism of action is often attributed to its ability to chelate metal ions that are essential for microbial growth and enzymatic function.

Anticancer Research

Recent studies have highlighted the potential of 5,7-dichloro-8-hydroxyquinoline and its metal complexes in cancer therapy. For instance, zinc(II) and copper(II) complexes of 5,7-dihalo-substituted-8-quinolinols, including the dichloro- derivative, have demonstrated significant anti-proliferative cytotoxicity against various tumor cell lines in vitro. nih.gov These complexes are believed to exert their anticancer effects through mechanisms such as DNA intercalation and the induction of apoptosis. nih.gov

Analytical Applications

The chelating properties of 5,7-dichloro-8-hydroxyquinoline make it a valuable reagent in analytical chemistry. chemimpex.com It can be used for the detection and quantification of metal ions in various samples.

Structure

2D Structure

3D Structure

Properties

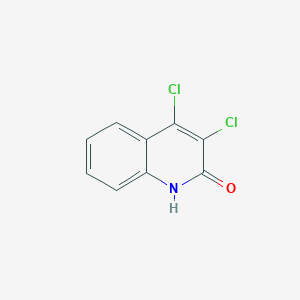

IUPAC Name |

3,4-dichloro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-5-3-1-2-4-6(5)12-9(13)8(7)11/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTQUVPXSUZSAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382919 | |

| Record name | Quinolinol, dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12041-77-9 | |

| Record name | Quinolinol, dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,7 Dichloro 8 Hydroxyquinoline

Direct Halogenation Approaches

Direct halogenation stands as a primary route for the synthesis of 5,7-Dichloro-8-hydroxyquinoline, involving the direct introduction of chlorine atoms onto the 8-hydroxyquinoline (B1678124) scaffold.

Chlorination of 8-Hydroxyquinoline using Chlorine Gas or Chlorinating Agents

The chlorination of 8-hydroxyquinoline can be effectively achieved using elemental chlorine or other chlorinating agents. One established method involves dissolving 8-hydroxyquinoline in glacial acetic acid and treating it with chlorine gas. google.com This process, however, can lead to the formation of by-products, such as 5-chloro-8-hydroxyquinoline (B194070), and may require significant purification steps. patsnap.comgoogle.com The reaction selectivity can be poor, leading to a mixture of chlorinated products. patsnap.com

Another approach utilizes N-chlorosuccinimide (NCS) as the chlorinating agent under acidic conditions, which can afford good yields of the desired product. nih.gov For instance, the chlorination of 2-alkyl-8-hydroxyquinoline with NCS provides the corresponding 2-alkyl-5,7-dichloro-8-hydroxyquinoline in a high yield. nih.gov

| Chlorinating Agent | Solvent | Key Features | Reference |

| Chlorine Gas | Glacial Acetic Acid | Forms 5,7-dichloro-8-hydroxyquinoline; can produce by-products. | google.com |

| N-chlorosuccinimide (NCS) | Acidic Media | Good yields for chlorination of 8-hydroxyquinoline derivatives. | nih.gov |

Catalyzed Chlorination Processes (e.g., Iodine as Catalyst)

To improve the efficiency and selectivity of the chlorination process, catalysts are often employed. The use of iodine as a catalyst in the chlorination of 8-hydroxyquinoline with chlorine gas in a solvent like chloroform (B151607) has been shown to produce 5,7-dichloro-8-hydroxyquinoline in high yields, reportedly between 94-97% of the theoretical yield. google.com This method offers a significant advantage over processes that result in difficult-to-remove contaminants. google.com For example, using antimony trichloride (B1173362) as a catalyst can lead to metal complex formation with the product. google.com

The catalyzed process typically involves dissolving 8-hydroxyquinoline in chloroform, adding a small percentage of iodine (0.5 to 5% by weight), and then introducing an excess of chlorine gas. google.com The reaction is generally carried out at a controlled temperature, for instance, 25°C. google.com

| Catalyst | Solvent | Reactant | Yield | Reference |

| Iodine | Chloroform | 8-hydroxyquinoline | 94-97% | google.com |

| Antimony trichloride | Glacial Acetic Acid | 8-hydroxyquinoline | Not specified | google.com |

Reflux-Based Chlorination Methods (e.g., with Phosphorus Oxychloride or Pentachloride)

Reflux-based methods offer an alternative strategy for the synthesis of chlorinated quinolines. For instance, the synthesis of 4-chloro-8-tosyloxyquinoline is achieved by refluxing 4-hydroxy-8-tosyloxyquinoline with phosphorus oxychloride, resulting in a 94% yield. researchgate.net While this example illustrates the use of phosphorus oxychloride for chlorination on the quinoline (B57606) ring system, specific details on its direct use to produce 5,7-dichloro-8-hydroxyquinoline from 8-hydroxyquinoline were not found in the provided search results. Phosphorus oxychloride is a potent chlorinating agent, often used to convert hydroxy-heterocycles to their chloro-derivatives. researchgate.net

Post-Synthesis Purification Techniques (e.g., Crystallization from Solvents)

Following the synthesis, purification of 5,7-dichloro-8-hydroxyquinoline is crucial to obtain a product of high purity. Crystallization from appropriate solvents is a widely used and effective method. google.comchemicalbook.com A common technique involves crystallizing the crude product from a mixture of acetone (B3395972) and ethanol. chemicalbook.com

Another purification strategy involves a series of dissolution and precipitation steps. For instance, the crude product can be dissolved in an acidic aqueous solution, treated with activated carbon for decolorization, and then precipitated by neutralizing the solution. google.com A specific example involves dissolving the crude filter cake in a hydrochloric acid solution, adding activated carbon, filtering, and then adding sodium chloride to precipitate 5-chloro-8-hydroxyquinoline hydrochloride. google.com This hydrochloride salt is then neutralized to yield the final product. google.com

| Purification Method | Solvents/Reagents | Key Steps | Reference |

| Crystallization | Acetone/Ethanol | Dissolving the crude product in the solvent mixture and allowing it to crystallize. | chemicalbook.com |

| Precipitation | Hydrochloric acid, Activated carbon, Sodium hydroxide | Dissolution in acid, decolorization, and precipitation by neutralization. | google.com |

Considerations for Industrial-Scale Production of 5,7-Dichloro-8-hydroxyquinoline

For the industrial-scale production of 5,7-dichloro-8-hydroxyquinoline, several factors must be considered to ensure a safe, efficient, and cost-effective process. The choice of synthesis route is critical. While direct chlorination of 8-hydroxyquinoline is a viable method, the Skraup synthesis, starting from materials like 4-chloro-2-nitrophenol (B165678) and glycerol, is also widely used for producing the related 5-chloro-8-hydroxyquinoline and can generate 5,7-dichloro-8-hydroxyquinoline as a by-product. acs.orgpatsnap.com

Key considerations for industrial production include:

Raw Material Costs and Availability : The cost and accessibility of starting materials like 8-hydroxyquinoline or the precursors for the Skraup synthesis are major economic drivers. patsnap.com

Reaction Control and Safety : Large-scale reactions, especially exothermic ones like chlorination, require robust temperature control to prevent runaway reactions. google.com The generation of hazardous by-products like hydrogen chloride gas also needs to be managed through absorption and recovery systems. google.com

Waste Management : The generation of waste, such as acidic effluents from purification steps, is a significant environmental and economic concern. google.comgoogle.com Processes that minimize waste or allow for the recycling of reagents and solvents are preferred. patsnap.com

Product Purity and Consistency : Meeting the required purity standards for the final product is essential. quinoline-thiophene.com This necessitates reliable and scalable purification methods. chemicalbook.com

The use of catalysts like iodine in chloroform can offer high yields and a cleaner product profile, which is advantageous for industrial applications. google.com Additionally, process innovations that reduce the number of steps or the amount of waste, such as those described for the synthesis of 5-chloro-8-hydroxyquinoline, can provide a competitive edge. google.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding framework of molecules like dichloro-quinolinol.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The resulting spectrum provides a unique fingerprint, with specific peaks corresponding to the stretching and bending vibrations of different bonds. For 5,7-dichloro-8-hydroxyquinoline, the FT-IR spectrum reveals key information about its functional groups and aromatic structure. researchgate.net

Theoretical studies using Density Functional Theory (DFT) calculations have been employed to assign the vibrational bands observed in the experimental spectra of 5,7-dichloro-8-hydroxyquinoline and related derivatives. researchgate.net The coordination of the hydroxyl group, for instance, can be confirmed by the absence of the characteristic broad ν(O-H) vibration band typically seen in the 3700–3400 cm⁻¹ region for the uncoordinated ligand. researchgate.net The introduction of chlorine atoms at the 5th and 7th positions significantly influences the charge distribution and, consequently, the vibrational parameters of the molecule. researchgate.net

Key vibrational modes for 5,7-dichloro-8-hydroxyquinoline include C-H stretching of the quinoline (B57606) rings, which are typically observed in the 3087–2852 cm⁻¹ range. mdpi.com The C-Cl stretching vibrations are also a key diagnostic feature in the spectrum. mdpi.com

Table 1: Selected FT-IR Vibrational Frequencies for 5,7-dichloro-8-hydroxyquinoline

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch (uncoordinated) | 3700–3400 | researchgate.net |

| C-H Stretch (aromatic) | 3087–2852 | mdpi.com |

| C=C/C=N Ring Stretching | ~1617–1374 | mdpi.com |

| C-O Stretch | ~1275–1200 | mdpi.com |

| C-Cl Stretch | Not specified | mdpi.com |

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. For quinoline derivatives, FT-Raman is used alongside FT-IR to achieve a complete and reliable assignment of vibrational modes. nih.govpsu.edu

In the analysis of 5,7-dichloro-8-hydroxyquinoline, the Raman spectrum helps to confirm the assignments made from the IR data. The vibrations of the fused benzene (B151609) and pyridine (B92270) rings, as well as the substituent groups, give rise to characteristic Raman signals. While detailed experimental FT-Raman data for 5,7-dichloro-8-hydroxyquinoline is not extensively published in the provided context, analysis of related compounds shows that C-C and C-H vibrations of the quinoline rings are prominent. mdpi.com For example, in related 5,8-quinolinedione (B78156) derivatives, C-C stretching vibrations of the rings appear in the 1617–1507 cm⁻¹ and 1473–1374 cm⁻¹ regions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of 5,7-dichloro-8-hydroxyquinoline provides distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) of these protons are influenced by the electron density of their local environment, which is affected by the electronegative chlorine atoms, the nitrogen atom in the heterocyclic ring, and the hydroxyl group. chemicalbook.comuncw.edu

The spectrum of 5,7-dichloro-8-hydroxyquinoline would be expected to show signals corresponding to the protons on the quinoline ring system. Analysis of related compounds, such as 5,7-dichloro-2-methyl-8-hydroxy-quinoline, shows distinct signals for the aromatic protons, with their chemical shifts and coupling patterns allowing for unambiguous assignment to their respective positions on the quinoline core. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for Protons in a Dichloro-quinolinol Structure (based on related compounds)

| Proton Position | Expected Chemical Shift Range (ppm) | Multiplicity | Reference |

|---|---|---|---|

| H-2 | ~8.5 - 9.0 | Doublet of doublets | researchgate.netmdpi.com |

| H-3 | ~7.5 - 8.0 | Doublet of doublets | researchgate.netmdpi.com |

| H-4 | ~8.0 - 8.5 | Doublet | researchgate.netmdpi.com |

| H-6 | ~7.6 | Singlet | researchgate.net |

Note: This table is illustrative, based on data for related structures. Actual shifts can vary based on solvent and specific isomer.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 5,7-dichloro-8-hydroxyquinoline gives rise to a separate signal in the ¹³C NMR spectrum. chemicalbook.com The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Studies on derivatives like 5,7-dichloro-2-methyl-8-hydroxy-quinoline show distinct peaks for all the carbon atoms in the molecule, including the methyl carbon and the nine carbons of the quinoline ring. researchgate.net The carbons bonded to the electronegative chlorine (C-5 and C-7) and oxygen (C-8) atoms are typically shifted downfield. researchgate.nettsijournals.com

Table 3: Experimental ¹³C NMR Chemical Shifts (δ) for 5,7-Dichloro-2-methyl-8-hydroxy-quinoline

| Carbon Position | Chemical Shift (ppm) | Reference |

|---|---|---|

| C-2 | 155.1 | researchgate.net |

| C-3 | 122.5 | researchgate.net |

| C-4 | 134.8 | researchgate.net |

| C-4a | 138.2 | researchgate.net |

| C-5 | 127.3 | researchgate.net |

| C-6 | 125.8 | researchgate.net |

| C-7 | 116.5 | researchgate.net |

| C-8 | 148.2 | researchgate.net |

| C-8a | 127.9 | researchgate.net |

| CH₃ | 23.9 | researchgate.net |

Note: Data is for the 2-methyl derivative. Shifts for 5,7-dichloro-8-hydroxyquinoline would differ slightly, particularly at C-2.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule as it absorbs UV or visible light. The spectrum is characterized by one or more absorption bands, with the wavelength of maximum absorbance (λmax) corresponding to specific π → π* and n → π* transitions within the conjugated system of the quinoline ring.

The UV-Vis spectrum of quinoline derivatives is sensitive to the substitution pattern on the ring and the polarity of the solvent. eurjchem.comnih.gov For 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399), a related compound, theoretical studies using time-dependent density functional theory (TD-DFT) have been performed to analyze its electronic absorption spectra in various solvents like ethanol, DMSO, and water. eurjchem.com The results show characteristic absorption maxima corresponding to electronic transitions within the aromatic system. The presence of substituents and the solvent can cause a shift in the absorption bands (bathochromic or hypsochromic shifts). eurjchem.comresearchgate.net

Table 4: Calculated UV-Vis Absorption Maxima (λmax) for 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde

| Solvent | λmax (nm) | Reference |

|---|---|---|

| Ethanol | Not specified | eurjchem.com |

| DMSO | Not specified | eurjchem.com |

| Water | Not specified | eurjchem.com |

X-ray Diffraction Studies

X-ray diffraction (XRD) stands as a definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. For dichloroquinolinol, single-crystal XRD provides unparalleled insight into its molecular geometry, bond lengths, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Structural Determination

The molecular structure of 5,7-dichloro-8-quinolinol has been unambiguously determined using single-crystal X-ray diffraction. nih.gov In a typical experiment, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, commonly from a Molybdenum source (Mo Kα radiation, λ = 0.71073 Å). nih.govnih.gov The interaction with the crystal's electron density produces a unique diffraction pattern of reflections. researchgate.net

By systematically rotating the crystal and collecting thousands of reflections at a controlled temperature, such as 123 K, a comprehensive dataset is acquired. nih.gov This dataset contains the intensities and positions of the diffracted beams, which are then used to calculate an electron density map of the molecule. From this map, the precise coordinates of each atom (carbon, nitrogen, oxygen, chlorine, and hydrogen) are determined, revealing the exact molecular structure. The molecule of 5,7-dichloro-8-quinolinol is found to be essentially planar. nih.gov Furthermore, the analysis reveals how molecules pack in the crystal lattice, identifying intermolecular forces such as hydrogen bonding. In the case of 5,7-dichloro-8-quinolinol, the hydroxy group acts as a hydrogen-bond donor to the nitrogen atom of a neighboring molecule, forming a distinct hydrogen-bonded dimer. nih.gov

Analysis of Crystal Data and Refinement Procedures

The raw diffraction data undergoes several corrections and processing steps before the final structure is obtained. numberanalytics.com This process, known as structure refinement, aims to create the best possible model of the atomic arrangement that accounts for the observed diffraction intensities. iucr.org

For 5,7-dichloro-8-quinolinol, the crystal data indicates a monoclinic system. nih.gov The collected data is corrected for various factors, including absorption effects, using multi-scan techniques. nih.gov The structure is initially solved using direct methods, which provide a preliminary atomic model. numberanalytics.com This initial model is then refined using a full-matrix least-squares method, typically against F². numberanalytics.comiucr.org

During refinement, parameters such as atomic positions and atomic displacement parameters (which describe the thermal vibration of the atoms) are adjusted to minimize the difference between the observed and calculated structure factors. iucr.org In the refinement of 5,7-dichloro-8-quinolinol, hydrogen atoms attached to carbon were positioned based on geometric calculations and refined using a riding model. The hydrogen atom of the hydroxyl group, however, was located from a difference Fourier map and its position refined with certain restraints. nih.gov The quality of the final refined structure is assessed by various indicators, with the goal of achieving a model that is both chemically sensible and provides the best fit to the experimental data. numberanalytics.com

| Parameter | Value nih.gov |

| Chemical Formula | C₉H₅Cl₂NO |

| Formula Weight | 214.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.5726 (3) |

| b (Å) | 3.8062 (1) |

| c (Å) | 16.1269 (3) |

| β (°) | 118.029 (1) |

| Volume (ų) | 843.76 (3) |

| Z | 4 |

| Temperature (K) | 123 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption Correction | Multi-scan |

| Refinement Method | Full-matrix least-squares on F² |

| Final R-factor [I > 2σ(I)] | 0.040 |

| wR (F²) | 0.112 |

| Goodness-of-fit (S) | 1.05 |

Correlation of Experimental Spectroscopic Data with Theoretical Calculations

To gain a deeper understanding of the vibrational modes observed in experimental spectra (such as FT-IR and Raman), theoretical calculations are often employed. Density Functional Theory (DFT) has proven to be a powerful tool for this purpose in the study of quinoline derivatives. nih.govnih.govmdpi.com

By creating a computational model of the dichloroquinolinol molecule, its optimized geometry and vibrational frequencies can be calculated. nih.gov These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p). nih.gov The calculated vibrational frequencies, which are for the molecule in a gaseous state, are then compared with the experimental frequencies obtained from solid-state measurements. nih.gov

Computational Chemistry and Theoretical Investigations of 5,7 Dichloro 8 Hydroxyquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For 5,7-dichloro-8-hydroxyquinoline, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-31G* basis set, have been employed to determine its geometric and vibrational properties. researchgate.net

Geometry optimization is a fundamental computational process used to determine the most stable, lowest-energy configuration of a molecule. nih.gov For 5,7-dichloro-8-hydroxyquinoline, theoretical calculations have been performed to predict its optimal geometric parameters, such as bond lengths and angles. These optimized structures represent the molecule in its ground state. researchgate.net

The calculated structural parameters can be compared with experimental data where available. For instance, in related quinoline (B57606) structures, the C-O bond length has been reported as approximately 1.34 Å and the C-Cl bond length as 1.76 Å. sci-hub.se Theoretical calculations provide a valuable counterpart to experimental measurements, offering insights into the molecule's three-dimensional shape and the spatial arrangement of its atoms.

| Bond | Typical Calculated Bond Length (Å) |

| C-Cl (at C5) | 1.75 - 1.77 |

| C-Cl (at C7) | 1.75 - 1.77 |

| C-O (at C8) | 1.34 - 1.36 |

| O-H | 0.96 - 0.98 |

| C-N | 1.32 - 1.38 |

Vibrational Frequency Assignment and Visualization

Vibrational spectroscopy, when combined with DFT calculations, is a powerful tool for identifying the characteristic vibrational modes of a molecule. Theoretical frequency calculations can predict the infrared (IR) and Raman spectra, and these calculated spectra are often in good agreement with experimental observations. researchgate.net

For 5,7-dichloro-8-hydroxyquinoline and its derivatives, DFT calculations have been used to assign specific vibrational frequencies to the stretching, bending, and torsional motions of the atoms. researchgate.net For example, the strong absorption band observed in the 3550–3700 cm⁻¹ region is typically assigned to the stretching vibration of the hydroxyl (-OH) group. researchgate.net The presence of chlorine substituents influences the vibrational frequencies of the quinoline ring. researchgate.net

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 5,7-Dichloro-8-hydroxyquinoline Note: This table is based on data for 5,7-dichloro-8-hydroxyquinoline (DClHQ) from DFT calculations. researchgate.net

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | ~3600 | ~3500-3700 |

| C-H Stretch (Aromatic) | 3050 - 3100 | 3050 - 3100 |

| C=C/C=N Ring Stretch | 1579 - 1620 | 1580 - 1625 |

| C-O Stretch | ~1220 | ~1225 |

| C-Cl Stretch | ~700 - 850 | ~700 - 850 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. rsc.org It allows for the calculation of electronic transition energies, which correspond to the absorption of light by the molecule, and provides insights into the nature of these excited states. rsc.orgnih.gov

For the parent compound, 8-hydroxyquinoline (B1678124), TD-DFT studies have been crucial in understanding phenomena such as excited-state intramolecular proton transfer (ESIPT). nih.govrsc.org These studies reveal that upon photo-excitation, the intramolecular hydrogen bond can be significantly strengthened, facilitating a rapid proton transfer from the hydroxyl group to the nitrogen atom. nih.gov Although specific TD-DFT studies on 5,7-dichloro-8-hydroxyquinoline were not detailed in the search results, this methodology is essential for predicting its UV-Vis spectrum and investigating the photophysical and photochemical properties that arise from its electronically excited states.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information on the dynamic behavior, conformational changes, and intermolecular interactions of a compound in various environments. researchgate.net For derivatives of 8-hydroxyquinoline, MD simulations have been utilized to understand their stability and interactions with biological targets. nih.gov By simulating the motion of the molecule, researchers can gain insights into its flexibility, how it interacts with solvent molecules, and its binding modes with receptors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. nih.govsci-hub.se The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's properties. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap is associated with high chemical reactivity, low kinetic stability, and greater polarizability. sci-hub.se This value is often used to characterize the electronic and optical properties of a molecule. nih.gov DFT calculations are frequently used to determine the energies of these frontier orbitals. researchgate.net

Table 3: Frontier Molecular Orbital Energies for 5,7-dichloro-8-hydroxy-2-methylquinoline Note: Data is for a closely related derivative, 5,7-dichloro-8-hydroxy-2-methylquinoline, as a reference. researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -8.995 |

| LUMO | -1.741 |

| Energy Gap (ΔE) | 7.254 |

Assessment of Chemical Stability and Charge Transfer Phenomena

The chemical stability and charge transfer properties of 5,7-dichloro-8-hydroxyquinoline have been elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. eurjchem.com A larger energy gap corresponds to higher stability and lower chemical reactivity.

Theoretical calculations have been employed to determine the HOMO-LUMO band gap energies, which in turn validate the chemical stability and intramolecular charge transport characteristics of the molecule. eurjchem.com The inclusion of halogen atoms, such as chlorine, at the 5th and 7th positions of the 8-hydroxyquinoline structure influences the charge distribution within the molecule, thereby affecting its electronic parameters. researchgate.net The arrangement of the LUMO orbitals, primarily delocalized at the 5,8-quinolinedione (B78156) scaffold, suggests that the molecular system possesses good charge transfer capabilities. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the bonding and electronic structure of molecules. mpg.denih.gov It provides a localized, valence bond-type description of the wavefunction, which aligns closely with classical Lewis structure concepts. wisc.edu This analysis is instrumental in understanding hyperconjugative interactions, electron densities, molecular stability, and bond strength.

Examination of Hyperconjugative Interactions and Electron Densities

For 5,7-dichloro-8-hydroxyquinoline, NBO analysis reveals how the substitution of chlorine atoms at the 5th and 7th positions alters the charge distribution and, consequently, the hyperconjugative interactions within the molecule. researchgate.net These interactions play a significant role in the molecule's electronic properties and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is related to the electronic density and provides a color-coded map of the electrostatic potential on the molecule's surface. researchgate.net

Determination of Electrophilic and Nucleophilic Regions

The MEP map allows for the clear identification of electrophilic and nucleophilic regions within a molecule. researchgate.net

Nucleophilic regions , characterized by negative electrostatic potential (often colored red), are electron-rich areas that are susceptible to attack by electrophiles. These regions typically correspond to the locations of lone pairs of electrons, such as on oxygen or nitrogen atoms. researchgate.netkhanacademy.orgmasterorganicchemistry.comyoutube.comyoutube.com

Electrophilic regions , indicated by positive electrostatic potential (often colored blue), are electron-poor areas that are prone to attack by nucleophiles. researchgate.netkhanacademy.orgmasterorganicchemistry.comyoutube.comyoutube.com

In the case of 5,7-dichloro-8-hydroxyquinoline and its derivatives, MEP analysis helps to pinpoint the sites for electrophilic and nucleophilic reactions. eurjchem.com For instance, in related quinolinedione derivatives, nucleophilic regions have been identified near the nitrogen atom and specific substituent groups. mdpi.com The red regions on the MEP map, indicating negative potential, are primarily localized on oxygen atoms, signifying them as likely sites for electrophilic attack. researchgate.net

Topological Studies of Intermolecular Interactions

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, non-bonding interactions within and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, are crucial in determining the three-dimensional structure, stability, and reactivity of chemical systems. The NCI analysis of a derivative, 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399), reveals significant insights into its intermolecular interactions. nih.gov

In the solid state, the NCI plot of the dimer of this derivative shows distinct regions corresponding to different types of noncovalent interactions. A prominent green-colored surface between the two molecules indicates the presence of van der Waals interactions, which are the primary forces holding the dimer together. Additionally, a smaller, more localized region of strong attraction, often color-coded in blue, can be attributed to hydrogen bonding. In the case of the 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde dimer, a notable intramolecular hydrogen bond is observed between the hydroxyl group and the nitrogen atom of the quinoline ring. This interaction contributes significantly to the planarity and stability of the molecule. The presence of chlorine atoms also introduces halogen bonding capabilities, which can further influence the crystal packing and intermolecular assembly.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a technique closely related to NCI that provides a graphical representation of noncovalent interactions. It is based on the relationship between the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to distinguish between attractive and repulsive interactions.

For the 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde derivative, the RDG analysis corroborates the findings of the NCI analysis. The resulting three-dimensional isosurfaces highlight the regions of noncovalent interactions. The analysis reveals a large, flat, and green-colored isosurface, which signifies the dominance of van der Waals interactions in the formation of the dimer. The presence of weak hydrogen bonds is also confirmed by the appearance of spikes in the low-density, low-gradient region of the RDG plot. These spikes are indicative of attractive interactions that stabilize the molecular conformation and the crystal lattice. The RDG analysis provides a quantitative, as well as a qualitative, picture of the noncovalent interactions that govern the supramolecular chemistry of this class of compounds.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a powerful quantum chemical tool that provides a measure of the spatial localization of electrons in a molecule. It allows for a clear and intuitive visualization of chemical bonds, lone pairs, and atomic shells, essentially mapping the electron pair probability in a multielectron system. The ELF analysis for 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde offers a detailed picture of its electronic structure. nih.gov

The ELF isosurfaces for this derivative clearly delineate the covalent bonds within the molecule. Regions of high ELF values are found between bonded atoms, corresponding to the shared electron pairs of the covalent bonds. The analysis also reveals the presence of lone pairs on the oxygen and nitrogen atoms, which are visible as distinct localization domains. The core electrons of the carbon, nitrogen, and oxygen atoms are also clearly distinguishable as spherical basins of high localization around the nuclei. Furthermore, the ELF analysis can provide insights into the aromaticity of the quinoline ring system by showing the delocalization of the π-electrons. The distribution of the ELF basins provides a faithful representation of the Lewis structure of the molecule and highlights the electronic features that are key to its reactivity and intermolecular interactions.

Localized Orbital Locator (LOL) Analysis

The LOL isosurfaces for the derivative show a clear separation between the core and valence electrons. The covalent bonds are represented by regions of high LOL values, indicating a high degree of electron localization between the bonded atoms. The lone pairs on the heteroatoms are also clearly identified as distinct localization regions. By comparing the ELF and LOL profiles, a comprehensive understanding of the electron distribution and chemical bonding in the molecule can be achieved. Both methods provide a chemically intuitive picture of the electronic structure, which is invaluable for interpreting the molecule's properties and predicting its behavior in chemical reactions.

Quantum Chemical Calculations for Photoacidity

The photoacidity of a molecule refers to its increased tendency to donate a proton upon excitation by light. This phenomenon is a consequence of the significant redistribution of electron density that occurs when a molecule transitions from its ground electronic state to an excited state. For 8-hydroxyquinoline and its derivatives, photoacidity is a key property that governs their behavior in various applications, including their use as fluorescent probes and in photodynamic therapy.

Upon photoexcitation, the intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen in 8-hydroxyquinoline is significantly strengthened. nih.gov This is due to an increase in the acidity of the hydroxyl proton and the basicity of the nitrogen atom in the excited state. This excited-state intramolecular proton transfer (ESIPT) is a facile process that occurs on an ultrafast timescale. nih.gov Computational studies on the parent 8-hydroxyquinoline have shown that while the proton transfer is not favorable in the ground state, the barrier for this process becomes negligible in the excited state. nih.gov

Theoretical Prediction and Calculation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Computational quantum chemistry, particularly DFT, has become an indispensable tool for the prediction and rational design of molecules with large NLO responses.

Theoretical calculations on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde have been performed to evaluate its NLO properties. nih.gov The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. The calculated β value for this derivative is significant, indicating its potential as a second-order NLO material. The NLO response in such donor-π-acceptor systems is often rationalized by the intramolecular charge transfer between the electron-donating and electron-accepting parts of the molecule. In this case, the hydroxyl group and the quinoline ring system can act as the donor, while the carbaldehyde group serves as the acceptor.

The table below summarizes the calculated nonlinear optical properties for 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde in the gas phase and in different solvents. The values include the dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β).

| Property | Gas Phase | Ethanol | DMSO | Water |

| μ (Debye) | 2.91 | 4.67 | 4.96 | 5.04 |

| α (a.u.) | 167.6 | 197.8 | 201.2 | 202.1 |

| β (a.u.) | 1346.5 | 2439.1 | 2634.3 | 2680.9 |

| Data sourced from a theoretical study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. nih.gov |

The results show that the NLO properties are enhanced in the presence of a solvent, with the first hyperpolarizability increasing with the polarity of the solvent. This is a common trend observed for many NLO chromophores and is attributed to the stabilization of the charge-separated excited state in a polar environment. These theoretical predictions highlight the potential of functionalized 5,7-dichloro-8-hydroxyquinoline derivatives in the development of new NLO materials.

Coordination Chemistry and Metal Complexation of 5,7 Dichloro 8 Hydroxyquinoline

Ligand Properties of 5,7-Dichloro-8-hydroxyquinoline

5,7-dichloro-8-hydroxyquinoline functions as a potent bidentate chelating agent, a characteristic it inherits from its parent compound, 8-hydroxyquinoline (B1678124). nih.govnih.govnih.gov The molecule possesses two key donor sites: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. nih.govnih.gov The presence of two electron-withdrawing chlorine atoms at the 5 and 7 positions of the quinoline ring influences the electronic properties of the ligand, affecting its acidity and the stability of the metal complexes it forms.

The deprotonation of the hydroxyl group allows the molecule to bind to a metal ion, forming a stable five-membered chelate ring. This chelation is a critical aspect of its coordinating ability, contributing to the high stability of its metal complexes. nih.govnih.gov The lipophilic nature of the molecule is enhanced by the presence of the halogen substituents, which can influence its solubility and ability to traverse biological membranes. nih.gov

Formation of Metal Complexes and Chelates

The interaction of 5,7-dichloro-8-hydroxyquinoline with metal ions leads to the formation of well-defined coordination complexes, often referred to as chelates. The stoichiometry of these complexes is typically 1:2 (metal:ligand), although other ratios can exist depending on the metal ion and reaction conditions.

Investigation of Complex Stability with Various Metal Ions

The stability of the metal complexes formed with 5,7-dichloro-8-hydroxyquinoline is a crucial parameter that dictates their behavior and potential applications. The stability is quantified by the formation constant (log K), with higher values indicating a more stable complex. While comprehensive data for a wide range of metal ions with 5,7-dichloro-8-hydroxyquinoline is not extensively tabulated in a single source, studies on related 8-hydroxyquinoline derivatives provide valuable insights into the expected trends.

Generally, the stability of the complexes follows the Irving-Williams series for divalent metal ions. The stability of complexes with 5,7-dichloro-8-hydroxyquinoline and other 8-hydroxyquinoline derivatives has been investigated, and while specific values for a broad range of metals with the dichloro- derivative are sparse, the available data and trends from similar ligands indicate strong complexation. For instance, a study on a 5-nitro-8-hydroxyquinoline-proline hybrid showed high stability constants for its complexes with various metal ions, and it is expected that 5,7-dichloro-8-hydroxyquinoline would also form highly stable complexes. nih.gov

Table 1: Representative Stability Constants (log K) of Metal Complexes with 8-Hydroxyquinoline Derivatives

| Metal Ion | 8-Hydroxyquinoline (log K₁) | 8-Hydroxyquinoline (log K₂) | 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) (log K) |

|---|---|---|---|

| Cu(II) | 12.25 | 11.25 | ~10 |

| Zn(II) | 9.81 | 8.74 | ~8.9 |

| Ni(II) | 10.69 | 9.07 | Not available |

| Co(II) | 9.53 | 8.04 | Not available |

Spectroscopic Characterization of Metal Chelates (e.g., Bathochromic Shifts)

The formation of metal chelates with 5,7-dichloro-8-hydroxyquinoline can be readily monitored using UV-Vis spectroscopy. The complexation process typically results in a significant change in the absorption spectrum of the ligand, most notably a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax). scirp.orgscirp.org This shift is a clear indication of the electronic interaction between the metal ion and the ligand.

The UV-Vis spectrum of 5,7-dichloro-8-hydroxyquinoline in solution typically displays absorption bands in the ultraviolet region. Upon chelation with a metal ion, these bands can shift into the visible region, often resulting in colored solutions. The magnitude of the bathochromic shift can be influenced by the nature of the metal ion, the solvent, and the stoichiometry of the complex.

Table 2: Spectroscopic Data for 5,7-dichloro-8-hydroxyquinoline and a Representative Metal Complex

| Compound | Solvent | λmax (nm) | Bathochromic Shift (nm) |

|---|---|---|---|

| 5,7-dichloro-8-hydroxyquinoline | Chloroform (B151607) | ~255 | - |

| [Fe(ClMQ)₂Cl] (a complex of a related ligand) | DMSO/H₂O | Not specified, but complex formation is confirmed by UV-Vis | Not specified |

| 8-Hydroxyquinoline | Chloroform | 244 | - |

| Co(II)-8-hydroxyquinoline complex | Chloroform | 371 | 127 |

Note: Specific λmax values for a wide range of metal complexes with 5,7-dichloro-8-hydroxyquinoline are not consistently reported in the literature. The data for Co(II) and Ni(II) complexes of the parent 8-hydroxyquinoline are provided for illustrative purposes to demonstrate the principle of bathochromic shift. scirp.org The iron complex mentioned involves a methylated derivative of 5,7-dichloro-8-hydroxyquinoline. nih.gov

Analysis of Coordination Geometry in Metal-Quinolinol Systems

The coordination geometry of the metal center in complexes with 5,7-dichloro-8-hydroxyquinoline is determined by the size and electronic configuration of the metal ion, as well as the stoichiometry of the complex. Common coordination geometries include square planar, tetrahedral, trigonal bipyramidal, and octahedral.

X-ray crystallography is a powerful technique used to elucidate the precise three-dimensional arrangement of atoms in these metal complexes. For example, the crystal structure of a complex of a related ligand, 5,7-dichloro-2-methyl-8-quinolinol, with iron(III), specifically [Fe(ClMQ)₂Cl], revealed a five-coordinated geometry that can be described as either trigonal bipyramidal or square-based pyramidal. nih.gov In this structure, the iron(III) atom is coordinated to two ligand molecules and one chloride ion. nih.gov

In another example, a zinc(II) complex with 5,7-dihalo-substituted-8-hydroxylquinoline, [Zn₂(ClQ)₄(CH₃OH)₂] (where H-ClQ is 5,7-dichloro-8-hydroxylquinoline), was synthesized and its structure was investigated. nih.gov The coordination geometry around the zinc centers in such complexes is often found to be distorted tetrahedral or octahedral, depending on the coordination of additional solvent molecules or bridging ligands.

Role as a Metal Ionophore and Chelator

One of the most significant roles of 5,7-dichloro-8-hydroxyquinoline and its parent compound is their ability to act as metal ionophores. nih.govmdpi.comnih.gov An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer in a cell. The lipophilic character of 5,7-dichloro-8-hydroxyquinoline allows it to embed within cell membranes. nih.gov

As a chelator, it can bind to extracellular metal ions, such as zinc(II) and copper(II), forming a neutral, lipid-soluble complex. nih.govmdpi.com This complex can then diffuse across the cell membrane, delivering the metal ion into the cell's interior. This process disrupts the normal cellular homeostasis of these metal ions, a property that is being explored for various therapeutic applications. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a closely related compound, is a well-known zinc ionophore. mdpi.com

Integration into Metal-Organic Hybrid Materials

The strong chelating ability of 8-hydroxyquinoline and its derivatives makes them attractive building blocks for the synthesis of metal-organic hybrid materials, including metal-organic frameworks (MOFs). While specific examples of MOFs constructed directly from 5,7-dichloro-8-hydroxyquinoline are not extensively reported, the broader class of 8-hydroxyquinolinate-based materials demonstrates the potential of this ligand system.

These hybrid materials can exhibit interesting properties such as porosity, luminescence, and catalytic activity. nih.govrsc.org The incorporation of the 5,7-dichloro-8-hydroxyquinoline ligand could potentially be used to tune the electronic properties and functionality of the resulting material. For instance, a study on organic-inorganic hybrid materials based on 5,7-dibromo-8-hydroxyquinoline highlights the influence of the halogen substituents on the material's properties. nih.gov It is plausible that 5,7-dichloro-8-hydroxyquinoline could be similarly employed to create novel hybrid materials with tailored characteristics.

Synthetic Approaches for Hybrid Material Development

The synthesis of hybrid materials based on 5,7-dichloro-8-hydroxyquinoline involves the integration of this organic ligand with other organic or inorganic components. These approaches are designed to create novel materials with combined or enhanced properties.

One common strategy for creating organic-organic hybrids is through covalent modification of the 5,7-dichloro-8-hydroxyquinoline scaffold. The Mannich reaction, for instance, has been utilized to synthesize hybrid molecules by reacting a related compound, 5-chloro-8-hydroxyquinoline (B194070), with ciprofloxacin (B1669076) in the presence of paraformaldehyde. chemicalbook.com This method provides a versatile platform for linking the quinolinol moiety to other functional molecules. Another approach involves the synthesis of derivatives such as 2-alkyl-5,7-dichloro-8-hydroxyquinolines. This is achieved through a multi-step process starting with the reaction of 2-amino-4,6-dichlorophenol (B1218851) with an α,β-unsaturated aldehyde or ketone, followed by chlorination using N-chlorosuccinimide (NCS) under acidic conditions to yield the final product in good yields. mdpi.com

The formation of organic-inorganic hybrid materials typically involves the reaction of 5,7-dichloro-8-hydroxyquinoline with metal salts. The synthesis of the parent 5,7-dichloro-8-hydroxyquinoline itself can be achieved by chlorinating 8-hydroxy-quinoline in chloroform with an excess of chlorine in the presence of iodine as a catalyst. google.com This chlorinated ligand can then be reacted with various metal halides to form coordination complexes. These complexes can be considered simple organic-inorganic hybrids, where the metal ion is coordinated to the nitrogen and oxygen atoms of the quinolinol ligand.

Table 1: Synthetic Approaches for 5,7-Dichloro-8-hydroxyquinoline and its Derivatives

| Product | Starting Materials | Reagents and Conditions | Yield | Reference |

| 5,7-dichloro-8-hydroxyquinoline | 8-hydroxy-quinoline | Chlorine, Chloroform, Iodine | 94-97% | google.com |

| 2-alkyl-5,7-dichloro-8-hydroxyquinoline | 2-amino-4,6-dichlorophenol, α,β-unsaturated aldehyde/ketone | N-chlorosuccinimide (NCS), acid | Good | mdpi.com |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | 5-chloro-8-hydroxyquinoline, Ciprofloxacin | Paraformaldehyde, Ethanol | 75% | chemicalbook.com |

Intermolecular Interactions in Hybrid Materials (e.g., Anion-π and Halogen-Water Interactions)

The solid-state structures and properties of hybrid materials derived from 5,7-dichloro-8-hydroxyquinoline are significantly influenced by a variety of non-covalent intermolecular interactions. Among these, anion-π interactions and halogen bonding (including halogen-water interactions) play a critical role.

Anion-π Interactions:

Anion-π interactions are non-covalent forces between an anion and the electron-deficient face of a π-system. d-nb.inforsc.org The quinoline ring in 5,7-dichloro-8-hydroxyquinoline is an electron-deficient aromatic system, a characteristic that is further enhanced by the presence of the two electron-withdrawing chlorine atoms. This makes the aromatic system a potential candidate for engaging in anion-π interactions. In the context of organic-inorganic hybrid materials formed with metal halides, the anionic halide (e.g., Cl⁻, Br⁻) can interact favorably with the face of the quinoline ring. These interactions can influence the packing of the molecules in the crystal lattice and can play a role in the selective binding of certain anions. d-nb.info Computational studies have shown that such interactions can be significant, with interaction energies in the range of 20-50 kJ/mol. researchgate.net The presence of a metal center coordinated to the quinolinol can further modulate the electron density of the aromatic ring, thereby tuning the strength of the anion-π interactions.

Halogen Bonding and Halogen-Water Interactions:

Halogen bonding is another important non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.gov In the case of 5,7-dichloro-8-hydroxyquinoline, the chlorine atoms can participate in halogen bonds with suitable Lewis basic sites, such as nitrogen or oxygen atoms of adjacent molecules or solvent molecules like water. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl). nih.gov

Chemical Reactivity and Reaction Mechanisms of 5,7 Dichloro 8 Hydroxyquinoline

Oxidation Reactions and Formation of Quinone Derivatives

The phenolic nature of 5,7-dichloro-8-hydroxyquinoline makes it susceptible to oxidation. The oxidation of 8-hydroxyquinoline (B1678124) and its derivatives typically yields quinoline-5,8-diones. researchgate.netrsc.org This transformation involves the oxidation of the hydroquinone-like benzene (B151609) ring to a quinone structure.

While specific studies detailing the oxidation of 5,7-dichloro-8-hydroxyquinoline are sparse, the general mechanism can be inferred from the oxidation of the parent compound, 8-hydroxyquinoline. The reaction proceeds via the removal of two protons and two electrons from the hydroxyl group and the C5-position, leading to the formation of a para-quinone. In the case of the title compound, this would result in the formation of 6,7-dichloroquinoline-5,8-dione. Various oxidizing agents can be employed for this purpose, including clean catalytic systems that use peroxides as the oxidant. rsc.org These quinone derivatives are themselves reactive electrophiles and can participate in further reactions like Michael additions. researchgate.net

Table 2: Representative Oxidation of 8-Hydroxyquinoline to Quinone Derivative Click on the headers to sort the table.

| Reactant | Oxidizing Agent | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | tert-Butyl hydroperoxide (tBuOOH) | Silica-supported iron tetrasulfophthalocyanine (FePcS–SiO₂) | Quinoline-5,8-dione | rsc.org |

| 8-Hydroxyquinoline | Oxygen (O₂) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) / Iron(II) phthalocyanine | Quinoline-5,8-dione | researchgate.net |

Photochemistry and Photo-induced Processes

The photochemistry of the 8-hydroxyquinoline scaffold is a subject of considerable research, primarily due to its unique fluorescence properties which are sensitive to the molecular environment. acs.orgscispace.com The key photochemical event for many 8-hydroxyquinoline derivatives is an Excited-State Intramolecular Proton Transfer (ESIPT). scispace.comresearchgate.net

Upon absorption of light, the molecule is promoted to an electronic excited state. In this state, the acidity of the phenolic proton and the basicity of the quinoline (B57606) nitrogen are significantly altered. This change facilitates the transfer of the proton from the hydroxyl group to the nitrogen atom, forming a transient zwitterionic or keto-tautomer. scispace.comnih.gov This process is often extremely fast, occurring on a picosecond timescale. researchgate.net The presence of the electron-withdrawing chlorine atoms at positions 5 and 7 is expected to influence the electronic properties of the excited states and thus modulate the efficiency and dynamics of the ESIPT process compared to the unsubstituted parent compound.

Studies on related molecules like 8-hydroxy-5-nitroquinoline have also demonstrated the occurrence of ESIPT in the triplet excited state, indicating that this is a robust photochemical pathway for this class of compounds. rsc.org

Photoacidity refers to the phenomenon where a molecule becomes a stronger acid in its electronically excited state compared to its ground state. The ESIPT process in 8-hydroxyquinoline is a direct manifestation of its photoacidity. nih.gov

In the ground state, 8-hydroxyquinoline exists predominantly in its enol form (with the O-H group). However, upon photoexcitation to the S1 (first singlet excited) state, the intramolecular hydrogen bond between the hydroxyl group and the ring nitrogen strengthens. nih.gov Theoretical studies using Time-Dependent Density Functional Theory (TDDFT) on 8-hydroxyquinoline have shown that this strengthening facilitates an ultrafast, nearly barrierless proton transfer to the nitrogen atom. nih.gov This transfer from the enol* form to the keto* tautomer represents the dissociation of the phenolic proton in the excited state, making the molecule significantly more acidic upon excitation. While specific pKa* values for 5,7-dichloro-8-hydroxyquinoline are not available in the cited literature, the fundamental principles of ESIPT strongly suggest that it is a potent photoacid.

Compound Reference Table

Derivatization and Structure Property Relationships of 5,7 Dichloro 8 Hydroxyquinoline Analogues

Functionalization of the Quinoline (B57606) Core for Novel Derivatives

The 8-hydroxyquinoline (B1678124) (8-HQ) core, and by extension its dichlorinated analogue, is amenable to various chemical modifications due to the reactivity of both its phenolic and pyridine (B92270) rings. nih.gov Functionalization can be achieved through several synthetic strategies, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. nih.govscispace.com These modifications allow for the introduction of new functional groups, which can significantly alter the molecule's biological and chemical properties. nih.gov

For instance, the synthesis of 5-aryl-8-HQ derivatives can be accomplished starting from 5-bromo-8-HQ using a Suzuki cross-coupling reaction, a method that can also be applied to 5,7-dibromo-8-HQ to create 5,7-disubstituted analogues. scispace.comrroij.com Such reactions typically require the protection of the hydroxyl group at position 8 before coupling. scispace.com Other functionalizations include the preparation of 8-alkoxy-substituted derivatives through alkyl halide substitution. nih.gov

The introduction of alkyl groups onto the quinoline ring system is a key method for creating novel derivatives. One approach involves the reaction of 8-hydroxyquinoline N-oxide with copper-catalyzed Grignard reagents (RMgX), followed by chlorination, to yield 2-alkyl-5,7-dichloro-8-hydroxyquinoline. nih.gov This method has been successfully used to synthesize derivatives with isopropyl and isobutyl groups at the C-2 position. nih.gov

Another method for alkylation is a Friedel-Crafts-type reaction in an acidic medium. moreheadstate.edu For example, reacting 8-hydroxyquinoline with isopropyl alcohol in 80% sulfuric acid can produce 5,7-diisopropyl-8-hydroxyquinoline. moreheadstate.edu

Table 1: Examples of Alkylated 5,7-Dichloro-8-hydroxyquinoline Analogues

| Compound | Position of Alkylation | Alkyl Group | Synthesis Method | Reference |

| 2-Isopropyl-5,7-dichloro-8-hydroxyquinoline | C-2 | Isopropyl | Grignard reaction on N-oxide, then chlorination | nih.gov |

| 2-Isobutyl-5,7-dichloro-8-hydroxyquinoline | C-2 | Isobutyl | Grignard reaction on N-oxide, then chlorination | nih.gov |

| 5,7-Diisopropyl-8-hydroxyquinoline | C-5, C-7 | Isopropyl | Acid-catalyzed alkylation | moreheadstate.edu |

The Mannich reaction is a powerful tool for the aminomethylation of the 8-hydroxyquinoline core. nih.govmdpi.com This three-component condensation involves an active hydrogen-containing substrate (8-hydroxyquinoline), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govresearchgate.net In the 8-hydroxyquinoline system, the phenolic ring is activated, and substitution occurs preferentially at the C-7 position, which is the most active site for this reaction. researchgate.netnih.gov

This reaction is highly versatile, accommodating a wide variety of amines, including aliphatic amines, diamines, and benzylamines, to produce a library of derivatives. mdpi.com The products, known as Mannich bases, often possess distinct biological activities. For example, a hybrid molecule of 5-chloro-8-hydroxyquinoline (B194070) and the antibiotic ciprofloxacin (B1669076) was synthesized via the Mannich reaction, linking the two moieties through an aminomethyl bridge at the C-7 position of the quinoline. nih.gov

While the reaction typically proceeds at C-7, substitution at C-5 has also been noted. nih.gov The use of primary amines in the Mannich reaction can sometimes lead to the formation of bis-Mannich bases, where two substrate molecules are linked by the amine. nih.gov

Influence of Substituents on Electronic Properties

The electronic properties of 5,7-dichloro-8-hydroxyquinoline analogues are heavily influenced by the nature and position of their substituents. These properties, in turn, modulate the molecules' biological activity. Key electronic parameters include the acidity of the phenolic hydroxyl group (pKa of -OH) and the basicity of the quinoline nitrogen (pKa of the quinolinium ion). nih.gov

The predicted pKa for the hydroxyl group of 5,7-dichloro-8-hydroxyquinoline itself is approximately 2.30. chembk.com The introduction of further substituents alters the electron distribution across the aromatic system. Electron-withdrawing groups, such as the chloro substituents at C-5 and C-7, decrease the electron density of the ring system and lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rroij.com

Studies on Mannich base derivatives of 8-hydroxyquinoline have shown a strong correlation between the experimentally determined pKa values of the donor atoms (hydroxyl and amine nitrogen) and their biological efficacy, indicating that the protonation state of the molecule is a critical factor. nih.gov Theoretical analyses using methods like Density Functional Theory (DFT) help in understanding the charge distribution, chemical stability (via the HOMO-LUMO gap), and molecular electrostatic potential, which identifies the electrophilic and nucleophilic regions of the molecule. dntb.gov.ua

Table 2: pKa Values of Quinoline Derivatives

| Compound | Functional Group | pKa | Reference |

| 5,7-Dichloro-8-hydroxyquinoline | Hydroxyl (-OH) | ~2.30 (Predicted) | chembk.com |

| 8-Hydroxyquinoline | Quinolinium ion (NH+) | 5.02 | organicchemistrydata.org |

| 8-Hydroxyquinoline | Hydroxyl (-OH) | 9.81 | organicchemistrydata.org |

Systematic Studies on Halogen Substitution Patterns and Their Impact on Molecular Properties

Systematic studies have been conducted to understand how varying the halogen atoms at the C-5 and C-7 positions impacts the molecular properties of 8-hydroxyquinoline derivatives. The inclusion of different halogens (e.g., chlorine, bromine, iodine) leads to predictable changes in the molecule's structure, electronics, and vibrational characteristics. researchgate.net

In a study of organoruthenium complexes with 5,7-dihalido-8-hydroxyquinoline ligands, it was observed that the substitution pattern significantly affects the chemical shifts in ¹H and ¹³C NMR spectra. acs.org For instance, changing the substituents from dichloro to diiodo resulted in a notable downfield shift of the proton at C-5 (H5) by almost 1 ppm. acs.org

Table 3: Impact of 5,7-Dihalogen Substitution on Molecular Properties

| Property | Observation | Halogen Trend (Cl → Br → I) | Reference |

| ¹H NMR Chemical Shift (H5) | Significant downfield shift observed with heavier halogens in Ru-complexes. | Increasing downfield shift | acs.org |

| ¹³C NMR Chemical Shift (C5, C7) | Chemical shifts are affected by the identity of the halogen substituent. | Varies based on electronic and steric effects | acs.org |

| Vibrational Frequencies (IR/Raman) | Frequencies of specific vibrational modes are altered by the halogen substituent. | Frequencies generally decrease with increasing halogen mass | researchgate.net |

| Antifungal Activity | 5,7-dihalo derivatives showed high fungitoxicity. | Dichloro and dibromo derivatives were most potent in one study. | scispace.comrroij.com |

Hybridization with Other Chemical Moieties and Their Resultant Properties

Creating hybrid molecules by linking 5,7-dichloro-8-hydroxyquinoline to other chemical entities is a strategy to develop compounds with novel or enhanced properties. This approach combines the characteristics of the quinoline scaffold with those of another pharmacophore or functional group. nih.gov

Examples of hybridization include:

Antibiotic Hybrids: A hybrid of 5-chloro-8-hydroxyquinoline and ciprofloxacin was synthesized, demonstrating that the Mannich reaction can be used to link two distinct bioactive molecules. nih.gov This hybrid exhibited promising activity against both Gram-positive and Gram-negative bacteria. nih.gov

Organometallic Hybrids: 5,7-dihalido-8-hydroxyquinolines have been used as ligands to form ruthenium(II)-p-cymene complexes. acs.org These organometallic hybrids were studied for their anticancer properties, demonstrating a potential therapeutic application for such conjugated systems. acs.org

Hybrids with Other Heterocycles: The 8-hydroxyquinoline core has been linked to other heterocyclic systems, such as 2-benzothiazol-2-ylphenol and umbelliferone (B1683723) (a coumarin (B35378) derivative), to generate new chemical entities with unique property profiles. nih.gov The hybridization with umbelliferone, for example, aimed to develop new fungicides. nih.gov

Aromatic Moiety Hybrids: The introduction of branched aromatic substituents at the C-7 position has been explored to enhance specific biological activities. nih.gov

These hybridization strategies underscore the versatility of the 5,7-dichloro-8-hydroxyquinoline core as a building block for creating complex molecules with tailored functions.

Applications in Advanced Material Science

Utilization in Non-linear Optics (NLO)

Non-linear optics (NLO) is a field that investigates the interaction of intense light with materials, leading to a non-linear response in the material's polarization. nih.gov Materials with strong NLO properties are crucial for technologies like optical switching, data storage, and frequency conversion. nih.govrsc.org

Organic molecules, particularly those with donor-acceptor structures and delocalized π-electron systems, are of great interest for NLO applications. mdpi.comnih.gov Quinoline (B57606) derivatives, due to their electron-deficient characteristics, have been identified as promising candidates for third-order NLO materials. semanticscholar.orgmdpi.com Theoretical and experimental studies on various quinoline-based compounds have demonstrated their potential. For instance, the inclusion of electron-donating and -accepting groups can polarize the π-electron system, which is a fundamental strategy for developing chromophores with high hyperpolarizabilities—a measure of NLO activity. mdpi.comnih.govnih.gov

While specific third-order NLO data for dichloro-quinolinol is not extensively detailed in current literature, the principles governing related quinoline structures suggest its potential. The combination of the electron-withdrawing quinoline core and the electronegative chlorine atoms can create significant intramolecular charge-transfer characteristics, which are essential for a strong NLO response. mdpi.com Quantum chemical studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of such molecules, including polarizability and hyperpolarizability, to assess their suitability for optoelectronic applications. semanticscholar.orgnih.gov

Potential in Light-Emitting Diodes (LEDs) and Sensors

The unique photoluminescent and electroluminescent properties of quinoline derivatives have established them as key materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov Metal complexes of 8-hydroxyquinoline (B1678124), in particular, are widely used as emissive and electron-transporting layers in OLED devices. scirp.orgresearchgate.net

Research has specifically highlighted the utility of dichloro-quinolinol in this domain. A metal chelate of zinc(II) with 5,7-dichloro-8-hydroxyquinoline has been synthesized and characterized as a highly effective light-emitting material. researchgate.net This complex exhibits strong photoluminescence and has been used to fabricate OLEDs that produce a bright green electroluminescence. researchgate.net The introduction of chlorine, an electron-withdrawing group, into the quinoline ring helps to stabilize the highest occupied molecular orbital (HOMO), influencing the emission wavelength. psu.edu

Furthermore, studies on bis(5,7-dichloro-8-hydroxyquinolinato)Zinc(II) have demonstrated its utility not only as a light-emitting layer but also as a potential n-channel material in other optoelectronic devices due to its favorable electron mobility. researchgate.netbohrium.comspringerprofessional.deresearchgate.net

Table 1: Performance of OLEDs Incorporating Dichloro-quinolinol Derivatives

| Compound/Device Structure | Emission Peak (nm) | Max Luminance (cd/m²) | Color | Reference |

|---|---|---|---|---|

| bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II) | 545 | - | Bright Green | researchgate.net |

| bis(5-chloro-8-hydroxyquinolinato)-zinc(II) | 550 | 466 | Yellow | psu.eduresearchgate.net |

In addition to lighting applications, 8-hydroxyquinoline derivatives are recognized for their role as fluorescent chemosensors. scirp.orgresearchgate.net Their ability to form stable complexes with various metal ions, which often results in a significant change in fluorescence, makes them ideal for detecting trace amounts of these ions. scirp.orgresearchgate.net This property positions dichloro-quinolinol and its related compounds as valuable tools in analytical chemistry and environmental monitoring.

Role in Controlled Charge Transport for Photovoltaic Cells

Quinoline derivatives are gaining significant attention for their application in third-generation photovoltaic technologies, such as dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov Their primary role in these devices is to facilitate efficient charge separation and transport, which are critical processes for converting light into electricity. unesp.brnih.govresearchgate.net

In DSSCs, organic dyes are used to absorb sunlight and generate excitons (electron-hole pairs). For the cell to function, the electron must be quickly injected into a semiconductor (like TiO2), and the dye molecule must be regenerated by an electrolyte. unesp.brnih.gov Quinoline-based photosensitizers are designed to have their Lowest Unoccupied Molecular Orbital (LUMO) energy level positioned above the conduction band of the semiconductor, which facilitates this crucial electron transfer. unesp.brresearchgate.net Simultaneously, their Highest Occupied Molecular Orbital (HOMO) is situated below the redox potential of the electrolyte, ensuring efficient regeneration of the dye after photooxidation. unesp.brresearchgate.net

The electron-transporting capability of quinoline-based compounds is a key property for their use in photovoltaics. mdpi.com The electron-deficient nature of the quinoline ring system promotes the movement of electrons, a vital aspect of charge transport in the active layer of a solar cell. mdpi.com In the context of organic photovoltaic devices, charge carriers (electrons and holes) move through different materials within the device; quinoline derivatives are particularly suited for the electron-transporting role. youtube.com

Table 2: Properties of Quinoline Derivatives Investigated for DSSC Applications

| Feature | Desired Property for DSSC | Role of Quinoline Structure | Reference |

|---|---|---|---|

| LUMO Energy Level | Above semiconductor conduction band | Facilitates electron injection | unesp.brresearchgate.net |

| HOMO Energy Level | Below electrolyte redox potential | Enables dye regeneration | unesp.brresearchgate.net |

| Electron Transport | High mobility | Efficient charge collection | mdpi.com |

| Absorption Spectrum | Broad, high efficiency | Maximizes light harvesting | unesp.brresearchgate.net |

Environmental Fate and Degradation Studies Molecular Level

Photodegradation Pathways of Quinolinol Derivatives

The absorption of ultraviolet (UV) radiation can induce the degradation of quinolinol derivatives, leading to the formation of various photoproducts. While direct photolysis studies on 5,7-dichloro-8-quinolinol are limited, research on structurally similar compounds provides insights into the likely degradation pathways.